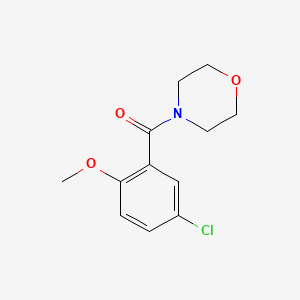

4-(5-chloro-2-methoxybenzoyl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-chloro-2-methoxyphenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3/c1-16-11-3-2-9(13)8-10(11)12(15)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCXZELLEVBSRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901231289 | |

| Record name | (5-Chloro-2-methoxyphenyl)-4-morpholinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901231289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349089-12-9 | |

| Record name | (5-Chloro-2-methoxyphenyl)-4-morpholinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349089-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Chloro-2-methoxyphenyl)-4-morpholinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901231289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanone, (5-chloro-2-methoxyphenyl)-4-morpholinyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 5 Chloro 2 Methoxybenzoyl Morpholine and Its Analogues

Established Synthetic Routes for the Core 4-(5-chloro-2-methoxybenzoyl)morpholine Structure

The most direct and widely established method for synthesizing the core structure of this compound is through a nucleophilic acyl substitution reaction. This standard amidation procedure involves the coupling of morpholine (B109124) with an activated derivative of 5-chloro-2-methoxybenzoic acid.

The typical synthetic sequence commences with the activation of 5-chloro-2-methoxybenzoic acid. This is commonly achieved by converting the carboxylic acid into a more reactive acyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are effective for this transformation, yielding 5-chloro-2-methoxybenzoyl chloride. researchgate.net

The subsequent and final step is the amidation reaction. The freshly prepared or commercially sourced 5-chloro-2-methoxybenzoyl chloride is added to a solution of morpholine in an appropriate aprotic solvent, such as dichloromethane (B109758) (DCM). chemspider.com An organic base, typically a tertiary amine like triethylamine (B128534) (Et₃N), is included to act as a proton scavenger, neutralizing the hydrochloric acid (HCl) generated during the reaction. chemspider.com The reaction mixture is typically stirred at ambient temperature until completion. Following the reaction, an aqueous workup is performed to remove the hydrochloride salt and any excess reagents, and the final product, this compound, is isolated and purified, often through recrystallization or column chromatography. This robust and high-yielding procedure is a cornerstone for accessing the fundamental scaffold. chemspider.com

Strategies for Modulating the Benzoyl Moiety through Substituent Variations

The pharmacological and physicochemical properties of this compound can be finely tuned by introducing various substituents onto the benzoyl ring. The primary strategy for achieving this modulation is to employ a range of appropriately substituted benzoic acid precursors in the synthetic route described in section 2.1.

The synthesis of these precursors can be accomplished through standard aromatic substitution reactions. Depending on the desired substitution pattern and the directing effects of the existing methoxy (B1213986) and carboxyl groups, functional groups such as halogens, nitro groups, or alkyl chains can be introduced onto the aromatic ring. For instance, the synthesis of analogues with different halogen or alkoxy groups at various positions on the phenyl ring allows for a systematic exploration of the structure-activity relationship (SAR). e3s-conferences.org A patent for related morpholine compounds describes the synthesis of precursor phenols with varied substituents, such as 4-chloro-2-(difluoromethoxy)phenol, which can then be elaborated into the corresponding benzoic acids for coupling. google.com

The flexibility of this approach allows for the creation of a large library of analogues, each with unique electronic and steric properties, which is a key strategy in drug discovery programs.

Table 1: Examples of Substituted Benzoyl Moieties and Their Precursors

| Target Analogue | Precursor Benzoic Acid | Potential Synthetic Note |

|---|---|---|

| 4-(2,5-dichlorobenzoyl)morpholine | 2,5-dichlorobenzoic acid | Synthesized via chlorination of benzoic acid or from corresponding aniline. |

| 4-(2-methoxy-5-nitrobenzoyl)morpholine | 2-methoxy-5-nitrobenzoic acid | Prepared by nitration of 2-methoxybenzoic acid. |

| 4-(5-bromo-2-methoxybenzoyl)morpholine | 5-bromo-2-methoxybenzoic acid | Prepared by bromination of 2-methoxybenzoic acid. |

Diversification of the Morpholine Ring System: Synthetic Approaches to Novel Analogues

While modifying the benzoyl portion is a valid strategy, significant structural diversity can be achieved by altering the morpholine ring itself. A plethora of modern synthetic methods now provide access to morpholines with various substitution patterns, which can subsequently be acylated to yield novel analogues of this compound. semanticscholar.orgresearchgate.net

Recent advances in transition-metal catalysis have been particularly fruitful. One notable method is a palladium-catalyzed carboamination reaction, which allows for the stereoselective synthesis of cis-3,5-disubstituted morpholines from enantiopure amino alcohols. nih.gov Another powerful technique involves a copper(II)-promoted oxyamination of alkenes, which provides direct access to 2-aminomethyl functionalized morpholines with high diastereoselectivity. nih.gov

Intramolecular cyclization strategies are also prevalent. For example, a general method for the stereoselective synthesis of C-substituted morpholines has been developed using an intramolecular reductive etherification reaction of keto alcohols. acs.org These keto alcohol precursors can be readily assembled from N-protected 1,2-amino alcohols and α-bromo ketones. acs.org Furthermore, efficient and highly stereoselective methods for preparing trans-2,5-disubstituted morpholines have been reported, starting from readily available, enantiomerically pure starting materials like epoxides and amino alcohols. acs.org

Table 2: Modern Synthetic Methods for Substituted Morpholine Rings

| Method | Key Transformation | Substituent Pattern | Reference |

|---|---|---|---|

| Palladium-Catalyzed Carboamination | Pd-catalyzed coupling of an O-allyl ethanolamine (B43304) with an aryl/alkenyl halide. | cis-3,5-disubstituted | nih.gov |

| Intramolecular Reductive Etherification | Lewis acid-mediated reduction of a keto alcohol intermediate. | Broad range of C-substituted morpholines. | acs.org |

| Copper-Promoted Oxyamination | Intramolecular addition of an alcohol and intermolecular coupling with an amine across an alkene. | 2-aminomethyl substituted | nih.gov |

Stereoselective Synthesis and Chiral Control in the Preparation of Morpholine-Containing Compounds

The introduction of stereocenters into the morpholine ring can have a profound impact on biological activity. Consequently, the development of methods for stereoselective synthesis and chiral control is of paramount importance. enamine.net Chiral morpholines are key structural motifs in many drug candidates. semanticscholar.orgresearchgate.net

Several strategies are employed to achieve high levels of stereocontrol:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials. For example, the asymmetric synthesis of cis-3,5-disubstituted morpholines begins with enantiopure amino alcohols. nih.gov Similarly, trans-2,5-disubstituted morpholines can be prepared stereoselectively from enantiopure epoxides and amino alcohols. acs.org Electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols is another effective method. banglajol.info

Asymmetric Catalysis: The use of chiral catalysts allows for the creation of stereocenters from achiral or racemic precursors. Asymmetric hydrogenation of unsaturated morpholine precursors using a rhodium complex with a chiral bisphosphine ligand has been shown to produce 2-substituted chiral morpholines in high yields and excellent enantioselectivities (up to 99% ee). semanticscholar.org More recently, an organocatalytic enantioselective chlorocycloetherification using a cinchona alkaloid-derived catalyst has been developed to access chiral 2,2-disubstituted morpholines. rsc.org

Diastereoselective Cyclization: In this strategy, one or more existing stereocenters in a precursor direct the formation of new stereocenters during the ring-closing step. The reductive etherification of keto alcohols and the Pd-catalyzed carboamination mentioned previously often proceed with high diastereoselectivity, controlled by the stereochemistry of the acyclic precursor. nih.govacs.org

Optical Resolution: In some cases, a racemic mixture of a key intermediate or the final product can be separated into its constituent enantiomers. For example, the enantiomers of the drug mosapride, which contains a substituted morpholine ring, were prepared via the optical resolution of a morpholinylmethyl p-toluenesulfonate intermediate using a chiral resolving agent. nih.gov

Table 3: Comparison of Stereoselective Synthesis Strategies for Chiral Morpholines

| Strategy | Principle | Example Application | Key Feature | Reference |

|---|---|---|---|---|

| Chiral Pool Synthesis | Use of enantiopure starting materials (e.g., amino alcohols, epoxides). | Synthesis of cis-3,5- and trans-2,5-disubstituted morpholines. | Stereochemistry is derived from the starting material. | nih.govacs.org |

| Asymmetric Hydrogenation | Enantioselective reduction of a C=C bond in a dehydromorpholine precursor. | Synthesis of 2-substituted chiral morpholines. | High efficiency and enantioselectivity using a chiral Rh-catalyst. | semanticscholar.org |

| Organocatalytic Halocyclization | Enantioselective cyclization of an alkenol using a chiral organic catalyst. | Synthesis of chlorinated 2,2-disubstituted morpholines. | Forms a quaternary stereocenter under mild conditions. | rsc.org |

Innovations in Green Chemistry Protocols for Morpholine Synthesis

A landmark development is a one or two-step, redox-neutral protocol for converting 1,2-amino alcohols into morpholines using ethylene (B1197577) sulfate (B86663) (ES) and a simple base like potassium tert-butoxide (tBuOK). organic-chemistry.orgacs.orgacs.org This methodology offers substantial environmental and safety advantages over traditional multi-step syntheses that often employ toxic reagents like chloroacetyl chloride and require harsh, waste-generating reduction steps with metal hydrides. acs.org The ethylene sulfate method is notable for its high yield, broad substrate scope (including primary amines), scalability, and use of inexpensive and environmentally benign reagents. organic-chemistry.orgacs.org

Key benefits of this green protocol include:

Atom Economy: It is a redox-neutral process, maximizing the incorporation of atoms from the reactants into the final product. acs.org

Reduced Waste: The two-step protocol eliminates at least one step compared to traditional three-step methods, thereby reducing associated solvent and reagent waste. acs.org

Safety: It avoids the use of highly reactive and toxic chloroacetyl chloride and pyrophoric metal hydrides. organic-chemistry.org

Scalability: The reaction has been successfully performed on a large scale (>100 g), demonstrating its industrial applicability. organic-chemistry.org

This approach represents a significant advancement, offering a practical, cost-effective, and environmentally responsible pathway for the synthesis of morpholines and their derivatives. acs.org

Structure Activity Relationship Sar Investigations of 4 5 Chloro 2 Methoxybenzoyl Morpholine Derivatives

Analysis of Substituent Effects on the 5-chloro-2-methoxybenzoyl Group and their Correlation with Biological Potency

The 5-chloro-2-methoxybenzoyl moiety is a critical component for the biological activity of this class of compounds. Research into related benzamide (B126) derivatives reveals that modifications to the substituents on the aromatic ring can dramatically alter receptor affinity and functional activity.

Studies on a series of 4-amino-5-chloro-2-methoxybenzamide (B2938741) derivatives have shown that the nature of the substituent at the 5-position significantly influences potency. For instance, in the search for dual antagonists for dopamine (B1211576) D2 and serotonin (B10506) 5-HT3 receptors, replacing the 5-chloro group with other halogens led to a marked increase in dopamine D2 receptor binding affinity. nih.govresearchgate.net Specifically, 5-bromo and 5-iodo analogues exhibited a much higher affinity for the D2 receptor compared to the parent compound and the reference drug metoclopramide (B1676508). nih.govresearchgate.net

Furthermore, substitution on the 4-amino group of the benzoyl ring is another key determinant of activity. The introduction of a methyl group at this position (4-methylamino) was also found to significantly boost dopamine D2 receptor affinity while maintaining potent 5-HT3 receptor binding. nih.gov In contrast, for a series of 4-amino-5-chloro-2-ethoxybenzamides evaluated for gastroprokinetic activity, the 4-amino group was generally kept constant, indicating its importance for the desired effect. nih.gov The combination of these substitutions highlights a synergistic effect on the biological target.

The following table summarizes the impact of substitutions on the benzoyl moiety on dopamine D2 receptor affinity.

| Compound/Modification | Substituent at 5-position | Substituent at 4-position | Dopamine D2 Receptor Affinity (IC50, nM) |

| Metoclopramide (Reference) | Chloro | Amino | 483 |

| Compound 82 | Chloro | Methylamino | 61.0 |

| Compound 110 | Bromo | Methylamino | 17.5 |

| Compound 112 | Iodo | Methylamino | 17.5 |

| Data sourced from studies on N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives. nih.govresearchgate.net |

Elucidation of Structural Modifications within the Morpholine (B109124) Ring on Pharmacological Activity

The morpholine ring is not merely a passive solubilizing group but an active contributor to the pharmacological profile, often classified as a "privileged structure" in medicinal chemistry. researchgate.netsci-hub.se Its weak basicity, conformational flexibility, and ability to form hydrogen bonds allow it to make significant interactions with biological targets and improve pharmacokinetic properties like blood-brain barrier permeability. nih.gov

Systematic modifications of the morpholine ring have been explored to optimize activity. One approach involves replacing the oxygen atom of the morpholine ring with other heteroatoms. In a series of potential gastroprokinetic agents based on a 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-ethoxybenzamide structure, replacing the morpholine oxygen with sulfur (thiomorpholine), nitrogen (piperazine), or carbon (piperidine) generally resulted in compounds that retained potent gastric emptying activity. nih.gov This suggests that while the heterocyclic ring is necessary, the nature of the heteroatom at that position can be varied to fine-tune properties.

Another strategy involves altering the substitution pattern on the morpholine ring itself. The introduction of alkyl groups at the 3-position of the morpholine ring has been shown to increase anticancer activity in certain series of compounds. sci-hub.se The position of attachment to the rest of the molecule is also critical. For instance, N-(4-benzyl-3-morpholinyl)methylbenzamide derivatives showed weaker gastroprokinetic activity than their N-(4-benzyl-2-morpholinyl)methyl counterparts, highlighting the importance of the substituent's spatial orientation. nih.gov

The table below illustrates the effect of replacing the morpholine oxygen in a series of 4-amino-5-chloro-2-ethoxybenzamides on gastroprokinetic activity.

| Heterocyclic Ring | Heteroatom at position 1 | Gastroprokinetic Activity |

| Morpholine | Oxygen | Potent |

| Thiomorpholine | Sulfur | Potent |

| Piperazine | Nitrogen | Potent |

| Piperidine (B6355638) | Carbon | Potent |

| Data based on findings for 4-amino-5-chloro-2-ethoxybenzamide derivatives. nih.gov |

Conformational Landscape and its Influence on Ligand-Target Interactions

The three-dimensional shape, or conformation, of a molecule is paramount for its ability to bind effectively to a biological target. The morpholine ring imparts a degree of conformational flexibility that allows the molecule to adopt an optimal orientation within a receptor's binding pocket. nih.gov For related benzamide compounds, structural analyses have revealed that low-energy conformers often feature a specific folded conformation of the chain linking the benzoyl and the heterocyclic ring. nih.gov

This specific spatial arrangement orients the lone pair of the nitrogen atom in a particular direction, which is believed to be crucial for receptor interaction. nih.gov Computer-aided molecular superimpositions have been used to compare the 3D structures of highly active compounds with their less potent analogues. nih.gov Such studies on related gastroprokinetic agents suggested that the direction of substituents on the morpholine ring (such as an N-benzyl group) greatly influences activity, whereas the precise location of the ring's nitrogen atom is less critical. nih.gov

Furthermore, the stereochemistry of the molecule can lead to dramatic differences in pharmacological profiles. In one study, the optical resolution of a racemic benzamide derivative revealed that the (R)-enantiomer possessed strong affinity for both dopamine D2 and 5-HT3 receptors, while the (S)-enantiomer was potent and selective for only the 5-HT3 receptor. nih.govresearchgate.net This underscores that the specific 3D arrangement of atoms is a key determinant of both potency and selectivity.

Computational and Statistical Approaches in Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov These statistical models allow medicinal chemists to predict the activity of novel, unsynthesized molecules, thereby prioritizing the synthesis of the most promising candidates and streamlining the drug design process. mdpi.com

The development of a robust QSAR model involves calculating a set of molecular descriptors for a series of compounds with known activities. nih.gov These descriptors quantify various physicochemical properties, such as electronic, steric, and hydrophobic features. Statistical methods are then used to build a mathematical equation that links these descriptors to the biological activity. mdpi.com For example, a 3D-QSAR study might use methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Index Analysis (CoMSIA) to create models with good predictive power. mdpi.com

A recent QSAR study on morpholine-derived thiazoles as enzyme inhibitors illustrates this process. nih.gov The resulting model used descriptors like 'Geary autocorrelation – lag 2/weighted by charges' (GATS2c) and '2D-BCUT' descriptors (SpMax2_Bhv, SpMin6_Bhe) to build a statistically robust equation. nih.gov The quality of a QSAR model is assessed using various statistical parameters.

The table below shows typical statistical parameters used to validate a QSAR model.

| Statistical Parameter | Description | Acceptable Value |

| q² or Q²_loo | Cross-validated correlation coefficient (leave-one-out) | > 0.5 |

| R²_pred | Predictive R-squared for the external test set | > 0.6 |

| R² | Squared correlation coefficient for the training set | Closer to 1.0 |

| RMSE | Root Mean Square Error | Low value |

| Values and descriptions are based on general QSAR modeling principles. nih.govmdpi.com |

These computational approaches, including molecular docking and molecular dynamics simulations, provide deep insights into how a ligand interacts with its target, complementing experimental SAR data and guiding the rational design of more potent and selective derivatives of 4-(5-chloro-2-methoxybenzoyl)morpholine. mdpi.commdpi.com

In Vitro Biological Activity Spectrum of 4 5 Chloro 2 Methoxybenzoyl Morpholine Derivatives

Assessment of Antiproliferative Activity against Diverse Cancer Cell Lines (in vitro)

Derivatives of the 4-(5-chloro-2-methoxybenzoyl)morpholine scaffold have been the subject of numerous investigations to determine their potential as anticancer agents. These studies have evaluated their ability to inhibit the growth of a wide array of human cancer cell lines.

Research into novel acetylenic thioquinolines, which include chloro- and morpholine-containing structures, has shown significant antiproliferative effects. nih.gov For instance, compounds containing a 4-chloro-2-butynyl substituent exhibited potent activity against several human and murine cancer lines. nih.gov Specifically, 4-chloro-3-(4-chloro-2-butynylthio)quinoline demonstrated high activity against colorectal adenocarcinoma (SW707), leukemia (CCRF/CEM), breast cancer (T47D), and melanoma (B16) cell lines. nih.gov The antiproliferative activity of these compounds was found to be comparable to the reference drug, cisplatin, with some derivatives showing ID₅₀ values in the range of 0.4 to 3.8 μg/ml. nih.gov

Similarly, studies on 7-chloro-(4-thioalkylquinoline) derivatives revealed that their cytotoxicity is influenced by the sulfur oxidation state and the length of the spacer between the quinoline (B57606) core and other parts of the molecule. mdpi.com The human leukemia cell line CCRF-CEM was particularly sensitive to these compounds. mdpi.com Further investigations into quinoxaline (B1680401) derivatives bearing an oxirane ring also identified compounds with notable antiproliferative activity against neuroblastoma cell lines SK-N-SH and IMR-32, with some showing better cytotoxic activity than the reference compound XK-469. nih.gov

A series of 5-chloro-indole-2-carboxylate derivatives demonstrated potent antiproliferative activity, with GI₅₀ values ranging from 29 nM to 78 nM against tested cancer cell lines. mdpi.com The m-piperidinyl derivative, in particular, showed strong inhibition of the EGFR enzyme, with an IC₅₀ value of 68 nM, which was more potent than the reference drug erlotinib. mdpi.com

| Compound Class/Derivative | Cancer Cell Lines Tested | Observed Activity (in vitro) | Reference |

|---|---|---|---|

| 4-Chloro-3-(4-chloro-2-butynylthio)quinoline | SW707 (Colorectal), CCRF/CEM (Leukemia), T47D (Breast), B16 (Melanoma) | High antiproliferative activity. | nih.gov |

| 7-Chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM (Leukemia), HCT116 (Colorectal), A549 (Lung), U2OS (Osteosarcoma) | IC₅₀ values in the range of 0.55–2.74 µM for the most active compounds against CCRF-CEM. | mdpi.com |

| Oxiranyl-quinoxaline derivatives | SK-N-SH, IMR-32 (Neuroblastoma) | IC₅₀ values ranged from 2.49 µM to 26.9 µM against SK-N-SH for active compounds. | nih.gov |

| 5-Chloro-indole-2-carboxylate derivatives | Various cancer cell lines | GI₅₀ values from 29 nM to 78 nM. Derivative 3e had an EGFR inhibition IC₅₀ of 68 nM. | mdpi.com |

Evaluation of Antimicrobial (Antibacterial, Antifungal) Properties in Laboratory Settings

The antimicrobial potential of morpholine-containing compounds has been established through various in vitro assays. A study on new morpholine (B109124) and piperidine (B6355638) derivatives synthesized from 1-chloro-3-methoxy-propylbenzene showed that the resulting compounds possessed pronounced antimicrobial activity against several pathogenic bacteria. asianpubs.orgresearchgate.net These included Gram-negative bacteria such as Acinetobacter baumannii, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, as well as the Gram-positive bacterium Staphylococcus aureus. asianpubs.orgresearchgate.net

Further research on other morpholine derivatives confirmed a broad spectrum of action. preprints.org One derivative exhibited high inhibitory action against 82.83% of bacterial strains tested, with inhibition zones measuring between 16 and 31 mm. preprints.org Another morpholine derivative showed high inhibitory activity against 79.3% of the tested bacterial strains, with inhibition zones of 17 to 26 mm. preprints.org These studies highlight the potential of the morpholine moiety in the development of new antimicrobial agents. researchgate.net

In a separate investigation, a series of 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides were evaluated for their bactericidal activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA), indicating that chloro-substituted benzamides are also a promising class of antibacterial agents. nih.gov

| Compound Class/Derivative | Microorganisms Tested | Observed Activity (in vitro) | Reference |

|---|---|---|---|

| 1-(3-methoxy-1-phenyl-propyl)morpholine | A. baumannii, E. coli, K. pneumoniae, P. aeruginosa, S. aureus | Pronounced antimicrobial activity against all tested pathogenic bacteria. | asianpubs.orgresearchgate.net |

| Morpholine Derivative (Compound 3) | 29 Gram-positive and Gram-negative bacteria | High inhibitory action (16-31 mm inhibition zone) against 82.83% of strains. | preprints.org |

| Morpholine Derivative (Compound 4) | 29 Gram-positive and Gram-negative bacteria | High inhibitory action (17-26 mm inhibition zone) against 79.3% of strains. | preprints.org |

| 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides | Methicillin-resistant Staphylococcus aureus (MRSA) | Assessed for bactericidal activity against MRSA. | nih.gov |

Investigation of Anti-inflammatory Modulations using Cellular and Biochemical Assays (in vitro)

The anti-inflammatory properties of compounds structurally related to this compound have been explored using cellular and biochemical assays. These studies typically involve stimulating immune cells, such as microglia or macrophages, with lipopolysaccharide (LPS) to induce an inflammatory response and then measuring the effect of the test compounds on the production of inflammatory mediators.

For example, a newly synthesized compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid, was shown to inhibit the LPS-stimulated production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in primary microglial cells. nih.gov This inhibition was linked to the downregulation of their respective regulatory genes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

In another study, a synthetic hydrangenol (B20845) derivative potently downregulated NO and PGE2 production in LPS-induced RAW264.7 macrophages. nih.gov Similarly, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were evaluated for their ability to suppress the release of pro-inflammatory cytokines. rsc.org The most effective compound from this series significantly inhibited the LPS-induced production of NO, interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 cells without showing cytotoxicity. rsc.org

| Compound Class/Derivative | In Vitro Model | Key Findings | Reference |

|---|---|---|---|

| 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid | LPS-activated primary microglial cells | Inhibited production of NO and PGE2; downregulated iNOS and COX-2 expression. | nih.gov |

| Synthetic hydrangenol derivative | LPS-induced RAW264.7 macrophages | Dominantly downregulated NO and PGE2 production. | nih.gov |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | LPS-induced RAW264.7 cells | Effectively inhibited production of NO, IL-6, and TNF-α. | rsc.org |

Studies on Gastrointestinal Motility Modulation and Related Receptors (in vitro)

Derivatives of benzamide (B126) incorporating a morpholine group have been synthesized and evaluated for their gastrokinetic activity. nih.gov A key study focused on 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide (also known as AS-4370) and related compounds. nih.gov The gastrokinetic activity was assessed by measuring the effect on gastric emptying in rats. nih.gov

The compound AS-4370 demonstrated the most potent gastric emptying activity, proving more effective than metoclopramide (B1676508) and comparing very favorably with cisapride. nih.gov An important finding from this research was that, unlike metoclopramide and cisapride, AS-4370 did not exhibit dopamine (B1211576) D2 receptor antagonistic activity in in vitro [3H]spiperone binding assays. nih.gov This selectivity suggests a potentially more favorable side-effect profile, as D2 receptor antagonism is associated with certain undesirable effects of other gastrokinetic agents.

In Vitro Metabolic Stability Profiling and Identification of Metabolic Pathways

Studies on a 2-aryl-4-benzoyl-imidazole analog, ABI-274, identified that it underwent considerable first-pass metabolism. nih.gov To improve this, a chlorine derivative, ABI-286, was designed to block metabolically labile sites. nih.gov Metabolic stability studies using human, mouse, and rat liver microsomes showed that ABI-286 had improved stability compared to its predecessor. nih.gov Specifically, blocking benzylic hydroxylation with a chlorine atom resulted in a 1.5-fold higher metabolic stability in vitro. nih.gov In vitro metabolite identification studies confirmed that the liver microsome system was an effective tool for predicting in vivo clearance and optimizing pharmacokinetic properties. nih.gov

Another study on a GPR88 agonist, RTI-13951-33, which was found to be rapidly metabolized in mouse liver microsomes (half-life of 2.2 min), led to the development of new analogues to improve stability. nih.gov By modifying metabolically labile sites, researchers identified a new compound with significantly improved metabolic stability, demonstrating a half-life of 5.8 hours. nih.gov These examples underscore the importance of in vitro metabolic profiling in guiding the structural modification of lead compounds to enhance their drug-like properties.

| Compound/Derivative | In Vitro System | Key Stability Findings | Reference |

|---|---|---|---|

| ABI-286 (Chlorine derivative of ABI-274) | Human, mouse, rat, and dog liver microsomes | 1.5-fold higher metabolic stability compared to the parent compound (ABI-274). | nih.gov |

| Beauvericin (BEA) | Human and rat liver microsomes and hepatocytes | Relatively stable metabolism; T₁/₂ > 30 min in human liver microsomes. | mdpi.com |

| RTI-13951-33 Analogue (30a) | Mouse liver microsomes | Half-life improved to 5.8 hours from 2.2 minutes for the parent compound. | nih.gov |

Computational Chemistry and in Silico Analysis for 4 5 Chloro 2 Methoxybenzoyl Morpholine

Molecular Docking Simulations for Ligand-Target Complex Prediction and Binding Mode Characterization

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 4-(5-chloro-2-methoxybenzoyl)morpholine, this would involve docking the compound into the binding site of a specific biological target, such as a protein or enzyme. The primary goal would be to predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex.

A typical molecular docking study on this compound would yield data such as:

Binding Affinity: A score, often in kcal/mol, that estimates the strength of the interaction between this compound and its target.

Binding Pose: The predicted three-dimensional orientation of the compound within the active site of the target.

Key Interactions: Identification of the specific amino acid residues in the target protein that interact with the different moieties of the compound (the morpholine (B109124) ring, the methoxy (B1213986) group, the chloro-substituted phenyl ring, and the carbonyl group).

While general molecular docking studies have been performed on various morpholine derivatives against different targets, specific data for this compound is not currently published.

Molecular Dynamics Simulations to Explore Conformational Space and Binding Dynamics

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-target complex over time. An MD simulation of a this compound-protein complex would provide insights into the stability of the predicted binding pose and the flexibility of both the ligand and the protein's active site.

Key outputs from such a simulation would include:

Root Mean Square Deviation (RMSD): To assess the stability of the complex over the simulation period.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein and the ligand.

Currently, there are no published molecular dynamics simulation studies specifically focused on this compound.

Virtual Screening Techniques for Identifying Novel Active Chemotypes

Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. If this compound were identified as a hit compound, its chemical structure could be used as a template in ligand-based virtual screening to find other compounds with similar properties that might also be active. Alternatively, in structure-based virtual screening, a library of compounds would be docked into the identified target of this compound to discover novel chemotypes with potentially improved activity.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Attributes

In silico ADME prediction is a critical step in early-stage drug discovery to assess the drug-like properties of a compound. Various computational models are used to predict these properties based on the chemical structure of the molecule. For this compound, a predictive analysis would typically generate a data table summarizing key ADME parameters.

Below is an illustrative table of the types of ADME properties that would be predicted for this compound. Please note that the values presented are hypothetical, as specific predictive studies for this compound are not available.

| ADME Property | Predicted Value (Hypothetical) | Significance |

| Molecular Weight | 269.71 g/mol | Within the range for good oral bioavailability. |

| LogP (Lipophilicity) | 2.5 | Indicates good membrane permeability. |

| Hydrogen Bond Donors | 0 | Favorable for oral absorption. |

| Hydrogen Bond Acceptors | 3 | Favorable for oral absorption. |

| Polar Surface Area | 38.7 Ų | Suggests good intestinal absorption. |

| Aqueous Solubility | Moderate | A balance between solubility and permeability. |

| Blood-Brain Barrier Permeability | Low | May indicate limited central nervous system effects. |

| CYP450 Inhibition | Predicted non-inhibitor | Lower potential for drug-drug interactions. |

Analytical Characterization Methodologies for 4 5 Chloro 2 Methoxybenzoyl Morpholine and Its Analogues

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. researchgate.net By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms within 4-(5-chloro-2-methoxybenzoyl)morpholine can be determined.

¹H and ¹³C NMR data for a range of N-substituted morpholines have been extensively studied, providing a solid foundation for spectral interpretation. nih.govresearchgate.net The morpholine (B109124) ring typically exhibits a chair conformation at room temperature. nih.gov The protons and carbons of the morpholine moiety in this compound are expected to show characteristic signals. The protons on the two carbons adjacent to the oxygen atom generally appear at a different chemical shift than those adjacent to the nitrogen atom. Similarly, the two carbons adjacent to the oxygen are distinct from the two carbons adjacent to the nitrogen in the ¹³C NMR spectrum. nih.govresearchgate.net

The substituted benzoyl portion of the molecule also presents a distinct set of signals. The methoxy (B1213986) group (–OCH₃) protons typically appear as a sharp singlet in the ¹H NMR spectrum. The aromatic protons on the benzene (B151609) ring will appear as a complex multiplet, with their specific chemical shifts and coupling patterns dictated by the substitution pattern (chloro and methoxy groups). Based on data from analogous compounds like 5-chloro-2-methoxybenzoic acid derivatives, the aromatic protons can be assigned. researchgate.net

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for confirming the connectivity between different parts of the molecule. For instance, an HMBC experiment would show a correlation between the carbonyl carbon and the protons on the adjacent methylene (B1212753) group of the morpholine ring, confirming the amide linkage. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on data for analogous structures.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.0 - 7.6 (m) | 113 - 134 |

| Methoxy (–OCH₃) | ~3.9 - 4.1 (s) | ~56 - 57 |

| Morpholine (–CH₂N–) | ~3.4 - 3.8 (m) | ~42 - 48 |

| Morpholine (–CH₂O–) | ~3.6 - 3.9 (m) | ~66 - 67 |

| Carbonyl (C=O) | - | ~165 - 168 |

| Aromatic-C (C-Cl) | - | ~125 - 128 |

| Aromatic-C (C-O) | - | ~155 - 157 |

Utilization of Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (molecular formula: C₁₂H₁₄ClNO₃), high-resolution mass spectrometry (HR-MS) can provide the exact mass of the molecular ion, confirming its elemental composition.

The molecular weight of this compound is 255.70 g/mol . In an ESI-MS (Electrospray Ionization Mass Spectrometry) experiment, the compound would typically be observed as a protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 256.7. The presence of a chlorine atom is readily identifiable by the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for this compound would likely involve the cleavage of the amide bond.

Predicted Fragmentation Pathways:

Acylium Ion Formation: Cleavage of the C-N bond between the carbonyl group and the morpholine nitrogen would result in the formation of a stable 5-chloro-2-methoxybenzoyl acylium ion.

Morpholine Ring Fragmentation: The morpholine moiety itself can fragment. The parent morpholine molecule has a molecular weight of 87.12 g/mol . nist.govnist.gov

Loss of Methoxy Group: Fragmentation can also occur on the benzoyl ring, such as the loss of a methyl radical (•CH₃) or a methoxy radical (•OCH₃).

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Note: m/z values are for the most abundant isotope.)

| m/z (Predicted) | Identity of Fragment |

| 256.7 | [M+H]⁺ (Protonated Molecular Ion) |

| 169.0 | [5-chloro-2-methoxybenzoyl]⁺ |

| 141.0 | [169.0 - CO]⁺ |

| 86.1 | [Morpholine] radical cation |

| 57.1 | Common morpholine fragment [C₃H₅O]⁺ |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The FT-IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.

The most prominent peaks would include the carbonyl (C=O) stretch of the tertiary amide, the C-O-C stretch of the ether and morpholine ring, C-N stretching of the amide, and various C-H and aromatic C=C stretching vibrations. mdpi.com The presence of a tertiary amide is confirmed by a strong carbonyl absorption band, typically seen around 1630-1680 cm⁻¹. mdpi.com The C-H stretching vibrations from the methylene groups of the morpholine ring are expected in the 2850-3000 cm⁻¹ region. researchgate.net The ether linkage within the morpholine ring and the methoxy group on the benzene ring will produce strong C-O stretching bands in the fingerprint region, typically between 1000-1300 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound (Note: These are predicted frequency ranges based on analogous structures.)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 2980 - 2850 | C-H Stretch | Morpholine CH₂ |

| ~1640 - 1660 | C=O Stretch | Tertiary Amide (Ketone) |

| ~1600, ~1470 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch (asymmetric) | Aryl Ether |

| ~1115 | C-O-C Stretch (asymmetric) | Morpholine Ether |

| ~1020 | C-O Stretch (symmetric) | Aryl Ether |

| ~820 | C-H Bend (out-of-plane) | Substituted Benzene |

| ~780 | C-Cl Stretch | Aryl Halide |

Chromatographic Techniques (e.g., HPLC) for Purity Assessment and Compound Separation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the purity of a compound and for separating it from starting materials, by-products, and other impurities. researchgate.net The development of a robust HPLC method is a critical step in the characterization of this compound.

A common approach for a molecule of this nature is reverse-phase HPLC (RP-HPLC). researchgate.net In this technique, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase. The purity of the compound is determined by injecting a solution and observing the resulting chromatogram. A pure compound should ideally yield a single, sharp, and symmetrical peak. The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity.

Method development involves optimizing several parameters, including the column type, mobile phase composition (e.g., a mixture of water/acetonitrile or water/methanol), the use of additives like formic acid or trifluoroacetic acid to improve peak shape, column temperature, and flow rate. researchgate.netsielc.com A photo diode array (PDA) or UV detector is typically used for detection, set at a wavelength where the aromatic system of the molecule strongly absorbs UV light.

Table 4: Typical HPLC Conditions for Analysis of this compound (Note: These are example conditions and may require optimization.)

| Parameter | Description |

| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient elution with Acetonitrile and Water (both containing 0.1% Formic Acid) |

| Gradient | e.g., Start with 30% Acetonitrile, ramp to 95% Acetonitrile over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 30 °C |

| Detector | UV/PDA at ~254 nm |

| Injection Volume | 10 µL |

Future Research Trajectories and Translational Outlook for 4 5 Chloro 2 Methoxybenzoyl Morpholine Research

Identification and Validation of Novel Pharmacological Targets for Morpholine-Containing Compounds

The morpholine (B109124) ring is a versatile pharmacophore found in drugs targeting a wide array of biological systems. nih.govresearchgate.net Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, antioxidant, and neuroprotective effects. researchgate.nettandfonline.com This versatility suggests that 4-(5-chloro-2-methoxybenzoyl)morpholine could modulate multiple, potentially novel, pharmacological targets.

Future research should focus on screening this compound and its derivatives against diverse panels of receptors and enzymes to identify primary biological targets. The morpholine moiety is a known integral component for inhibitors of various enzymes and can bestow selective affinity for a range of receptors. nih.govresearchgate.net For instance, morpholine-containing compounds have shown significant activity as inhibitors of kinases like PI3K, mTOR, and LRRK2, which are critical in cancer and neurodegenerative disease pathways. acs.orgnih.gov They also feature in modulators of G-protein coupled receptors (GPCRs), such as opioid receptors, and enzymes implicated in neurodegeneration, including cholinesterases and monoamine oxidase. tandfonline.comresearchgate.net

A systematic approach to target identification would involve broad-based phenotypic screening followed by target deconvolution techniques. Validating these newly identified targets will be a critical subsequent step, involving genetic and pharmacological methods to confirm the on-target effects of this compound and its future analogues.

Table 1: Potential Pharmacological Target Classes for Morpholine-Containing Compounds

| Target Class | Specific Examples | Potential Therapeutic Area |

|---|---|---|

| Kinases | PI3K, mTOR, EGFR, LRRK2 | Oncology, Neurology |

| G-Protein Coupled Receptors (GPCRs) | Opioid Receptors, Dopamine (B1211576) Receptors | Neurology, Pain Management |

| Enzymes | Acetylcholinesterase, Monoamine Oxidase (MAO), Factor Xa | Neurodegenerative Diseases, Coagulation Disorders |

| Ion Channels | Various | CNS Disorders |

Development of Advanced Synthetic Strategies for Complex this compound Derivatives

To fully explore the therapeutic potential and structure-activity relationships (SAR) of this compound, the development of a diverse chemical library of its derivatives is essential. While traditional synthetic methods for introducing a morpholine ring are well-established, they often limit the achievable structural diversity. nih.govnih.gov

Future synthetic efforts must embrace advanced strategies that allow for the creation of more complex and highly substituted analogues. De novo synthesis approaches, which build the morpholine ring as a central scaffold rather than attaching it as a pre-formed block, offer maximal control over the substitution pattern. nih.gov Multicomponent reactions (MCRs), such as the Ugi reaction followed by an intramolecular cyclization, represent a powerful tool for rapidly generating novel morpholine derivatives from simple, readily available building blocks. nih.gov These methods facilitate the introduction of substituents at multiple positions on both the morpholine and the benzoyl rings, which is crucial for fine-tuning the compound's biological activity and pharmacokinetic properties. nih.gov Such strategies will be instrumental in generating libraries of compounds for high-throughput screening and subsequent lead optimization.

Table 2: Comparison of Synthetic Strategies for Morpholine Derivatives

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Synthesis | Attachment of a pre-formed morpholine ring to a molecular core. | Simple, well-established procedures. | Limited structural diversity, often results in unsubstituted or simply substituted rings. |

| De Novo Synthesis / MCRs | Building the morpholine ring from acyclic precursors during the synthesis. | High degree of control over substitution patterns, allows for rapid generation of diverse libraries, potential for one-pot procedures. | May require more complex reaction development and optimization. |

Integration of High-Throughput Screening and Omics Technologies in Mechanistic Investigations

Understanding the precise mechanism of action of this compound is fundamental to its development as a therapeutic agent. The integration of high-throughput screening (HTS) with various "omics" technologies provides a powerful, unbiased approach to achieve this. nih.govnih.gov

HTS allows for the rapid testing of a library of this compound derivatives against a multitude of biological targets or in cell-based phenotypic assays. researchgate.net Once active "hit" compounds are identified, omics technologies can be employed to build a comprehensive picture of their cellular effects. nih.gov

Transcriptomics can reveal changes in gene expression, identifying signaling pathways modulated by the compound.

Proteomics can identify alterations in protein levels and post-translational modifications, offering insights into the compound's direct targets and downstream effects.

Metabolomics provides a snapshot of the metabolic state of cells, highlighting perturbations in key biochemical pathways. sinopiabio.com

By combining these data-rich approaches, researchers can move beyond a single-target focus to understand the compound's system-wide biological impact, identify potential off-target effects early in the discovery process, and generate robust hypotheses about its mechanism of action. nih.govfrontiersin.org

Table 3: Application of Omics Technologies in Mechanistic Studies

| Omics Technology | Information Gained | Application in Drug Discovery |

|---|---|---|

| Transcriptomics | Global gene expression changes. | Pathway analysis, identification of modulated biological processes. |

| Proteomics | Changes in protein abundance and modifications. | Direct target identification, downstream signaling effects. |

| Metabolomics | Alterations in cellular metabolite levels. | Identification of perturbed metabolic pathways, biomarker discovery. |

| Interactomics | Protein-protein interaction networks. | Understanding of protein complexes affected by the compound. |

Rational Design of Next-Generation Analogues with Tailored Biological Profiles and Enhanced Specificity

The ultimate goal of a medicinal chemistry program is the rational design of new chemical entities with optimized properties. For this compound, this involves using the knowledge gained from SAR studies and mechanistic investigations to create next-generation analogues with superior potency, selectivity, and drug-like characteristics.

Data from HTS of derivative libraries will inform which structural modifications enhance on-target activity and which reduce it. Insights from omics studies will reveal the molecular basis for these effects. This information can then be fed into computational modeling and simulation platforms. researchgate.net Molecular docking studies can predict how newly designed analogues will bind to the validated pharmacological target, helping to prioritize synthetic efforts. nih.gov The morpholine ring itself can be modified to improve physicochemical properties, such as solubility and the ability to cross the blood-brain barrier, a crucial attribute for CNS-acting drugs. tandfonline.comacs.org

This iterative cycle of design, synthesis, and testing allows for the creation of compounds with highly tailored biological profiles. The objective is to enhance the desired therapeutic activity while minimizing interactions with other proteins to reduce the potential for side effects, thereby achieving greater specificity and a better therapeutic window.

Table 4: Key Considerations for Rational Analogue Design

| Design Parameter | Objective | Approach |

|---|---|---|

| Potency | Increase binding affinity for the target. | Modify substituents to enhance key interactions (e.g., hydrogen bonds, hydrophobic interactions) based on SAR and docking models. |

| Selectivity | Minimize binding to off-targets. | Exploit subtle differences between the target and related proteins to design analogues that bind preferentially. |

| Pharmacokinetics | Optimize absorption, distribution, metabolism, and excretion (ADME). | Modify the morpholine ring or other parts of the scaffold to improve solubility, metabolic stability, and membrane permeability. |

| Novelty | Create new intellectual property. | Explore novel substitution patterns and bioisosteric replacements. |

Q & A

Q. What are the optimal synthetic routes for 4-(5-chloro-2-methoxybenzoyl)morpholine, and how can reaction conditions be systematically optimized?

- Methodological Answer : A common approach involves nucleophilic acyl substitution or coupling reactions. For example, reacting 5-chloro-2-methoxybenzoic acid derivatives with morpholine in the presence of coupling agents (e.g., EDCI or DCC) under inert conditions. Optimization requires Design of Experiments (DoE) to evaluate variables such as solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst loading (e.g., 1–5 mol% DMAP). Monitoring reaction progress via TLC or LC-MS ensures intermediate stability .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the morpholine ring (δ 3.6–3.8 ppm for N-CH2; δ 2.4–2.8 ppm for O-CH2) and aromatic protons (δ 6.8–7.5 ppm for substituted benzene).

- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1680–1700 cm⁻¹ and methoxy (C-O) at ~1250 cm⁻¹ .

- High-Pressure Raman Spectroscopy : Resolves conformational changes under varying pressure (e.g., C-H stretching modes at 2980–3145 cm⁻¹) .

Q. How can researchers assess the solubility and stability of this compound in biological assay buffers?

- Methodological Answer : Use the shake-flask method in phosphate-buffered saline (pH 7.4) to determine solubility. For stability, conduct accelerated degradation studies under UV light, varying pH (3–9), and elevated temperatures (25–40°C). Monitor via HPLC-UV for decomposition products. Compounds with morpholine moieties typically exhibit moderate solubility (~100–200 μM) in aqueous buffers, but co-solvents (e.g., DMSO ≤1%) may enhance dissolution .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Dose-Response Repetition : Validate IC50 values across multiple replicates and cell lines (e.g., HEK293 vs. HeLa).

- Off-Target Screening : Use kinase/GPCR panels to identify non-specific interactions.

- Metabolic Stability Testing : Incubate with liver microsomes to assess CYP-mediated degradation, which may explain potency variability .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Methodological Answer :

- Core Modifications : Synthesize analogs with halogen substitutions (e.g., Br at position 5 vs. Cl) to probe electronic effects.

- Morpholine Ring Alternatives : Replace morpholine with piperazine or thiomorpholine to evaluate steric/electronic impacts.

- Pharmacophore Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities against target proteins (e.g., kinases, GPCRs) .

Q. What experimental and computational approaches are recommended for elucidating the compound’s interaction with cytochrome P450 enzymes?

- Methodological Answer :

- Recombinant CYP Assays : Incubate with CYP3A4/2D6 isozymes and quantify metabolite formation via LC-MS/MS.

- Molecular Dynamics (MD) Simulations : Map binding poses in CYP active sites (e.g., CYP2A13) using AMBER or GROMACS. Key interactions include H-bonding with heme propionates and hydrophobic contacts with phenyl rings .

Q. How can researchers address discrepancies in spectroscopic data caused by polymorphism or hydration states?

- Methodological Answer :

- Powder X-Ray Diffraction (PXRD) : Compare experimental patterns with Cambridge Structural Database entries.

- Dynamic Vapor Sorption (DVS) : Measure hygroscopicity to identify hydrate formation.

- Variable-Temperature NMR : Detect conformational flexibility in solution (e.g., morpholine ring puckering) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.